molecular formula C12H12ClF3N4O B1440360 2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1202885-79-7

2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1440360
CAS RN: 1202885-79-7
M. Wt: 320.7 g/mol
InChI Key: OVVBXDSPBDQHSQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring and a pyrrolo[2,3-d]pyrimidine ring, along with a trifluoroethyl group. The exact structure can be determined using techniques such as NMR spectroscopy .

Scientific Research Applications

DNA Repair Mechanism Studies

This compound has been identified as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the DNA repair mechanism . It inhibits DNA-PK autophosphorylation in cancer cell lines, which is vital for understanding the repair process of DNA double-strand breaks caused by reactive oxygen species or ionizing radiation.

Sensitization of Cancer Cells

Due to its inhibitory action on DNA-PK, 2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine can be used to sensitize cancer cells to anticancer agents and/or ionizing radiation . This application is significant in enhancing the efficacy of existing cancer therapies.

properties

IUPAC Name

4-[2-chloro-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N4O/c13-11-17-9(19-3-5-21-6-4-19)8-1-2-20(10(8)18-11)7-12(14,15)16/h1-2H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVBXDSPBDQHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=CN3CC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine

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